2,6-Dimethylcyclohexanol
Overview
Description
2,6-Dimethylcyclohexanol, also known as this compound, is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 821. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microbial Transformations
The microbial transformations of 2,6-dimethylcyclohexanone, which can be converted to 2,6-dimethylcyclohexanol, were investigated using the fungus Glomerella cingulata. This study highlighted the enantioselective reduction process, where specific optical rotation of the products indicated the stereochemistry of the reduction. The reduction of 2,6-dimethylcyclohexanone was found to be stereospecific, leading to the (2R,6R)-(−)-2,6-dimethylcyclohexanol with 70% enantiomeric excess (Miyazawa, Okamura, & Kameoka, 1999).
Synthesis of Natural Products
2,6-Dimethylcyclohexanone, which can be derived from this compound, has been used in the facile preparation of 2,6-dimethyl-2,6-tetrahydropyrancarbolactone. This intermediate is pivotal for synthesizing various natural products in racemic forms, such as frontalin, cinenic acid, and linaloyl oxide (Utaka, Makino, Oota, Tsuboi, & Takeda, 1983).
Methodological Developments in Organic Synthesis
The synthesis of 2,6-dimethyltropone from 2,6-dimethylcyclohexanone represents a new methodology, indicating the importance of this compound in organic synthetic strategies. This approach facilitated the creation of 2,6-dimethyltropone in five optimized steps with a 52% overall yield, demonstrating its utility in synthesizing naturally occurring antiviral compounds (Almássy et al., 2002).
Spectroscopy and Molecular Studies
The rotational spectrum of 2,6-dimethylcyclohexanone was measured, revealing insights into the molecular structure and conformation of its derivatives. The study identified two conformers and provided detailed data on rotational constants and quartic centrifugal distortion constants. This research is crucial for understanding the molecular behavior of compounds like this compound (Jang, Shim, & Oh, 2017).
Catalysis in Chemical Reactions
Magnesium oxide-supported chromium oxide catalysts were used for the catalytic synthesis of 2,6-dimethylphenol from methanol and KA-oil, a mixture of cyclohexanol and cyclohexanone. This process demonstrated the potential of using this compound in catalytic reactions to form valuable chemical products (Wang & Tsai, 1998).
Conformational Analysis of Saturated Heterocycles
Studies on 4-phospha-analogues of 2,6-dimethylcyclohexanones, which are related to this compound, provided insights into the conformational analysis of saturated heterocycles. This research is significant for understanding the stereochemistry and molecular behavior of cyclohexanone derivatives (Blackburne, Katritzky, Read, Bodalski, & Pietrusiewicz, 1974).
Safety and Hazards
Properties
IUPAC Name |
2,6-dimethylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOISVRZIQDQVPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871123 | |
Record name | 2,6-Dimethylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-72-4 | |
Record name | 2,6-Dimethylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5337-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylcyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-DIMETHYLCYCLOHEXANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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